1-Boc-3-(2,4-dimethylphenyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H25NO2 |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
tert-butyl 3-(2,4-dimethylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-12-6-7-15(13(2)10-12)14-8-9-18(11-14)16(19)20-17(3,4)5/h6-7,10,14H,8-9,11H2,1-5H3 |
InChI Key |
NCIQWPRVBORXJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Nomenclature and Structural Context of 1 Boc 3 2,4 Dimethylphenyl Pyrrolidine
Defining the Boc Protecting Group Strategy in Pyrrolidine Chemistry
The tert-butoxycarbonyl group, commonly known as the Boc group, is one of the most widely used protecting groups for amines in organic synthesis. wikipedia.org In the context of pyrrolidine chemistry, the Boc group is attached to the nitrogen atom (position 1) to form an N-Boc-pyrrolidine. This transformation converts the basic secondary amine of the pyrrolidine ring into a neutral carbamate (B1207046). total-synthesis.com
The primary functions of the Boc group in this context are:
Deactivation: It reduces the nucleophilicity and basicity of the nitrogen atom, preventing it from participating in unwanted side reactions during subsequent synthetic steps. total-synthesis.com
Solubility: The bulky and lipophilic tert-butyl group often increases the solubility of the intermediate in common organic solvents.
Directing Group: In some cases, the Boc group can influence the stereochemical outcome of reactions at adjacent positions on the pyrrolidine ring. nih.gov
A key advantage of the Boc group is its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments. total-synthesis.comnih.gov However, it can be readily removed (deprotected) under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. wikipedia.org This acid lability makes it "orthogonal" to other protecting groups that are removed under different conditions (e.g., Fmoc or Cbz groups), allowing for selective deprotection in complex multi-step syntheses. total-synthesis.com
Positional and Substituent Effects of the 2,4-Dimethylphenyl Moiety
Positional Isomerism: The substituent is located at the C-3 position, which is a beta-position relative to the nitrogen atom. This placement avoids direct electronic interaction with the nitrogen's lone pair, unlike a substituent at the C-2 (alpha) position. The presence of this group creates a chiral center at the C-3 carbon, meaning the compound can exist as two enantiomers, (R)- and (S)-1-Boc-3-(2,4-dimethylphenyl)pyrrolidine.
Steric Effects: The 2,4-dimethylphenyl group is sterically demanding. The presence of two methyl groups on the phenyl ring, particularly the one at the ortho position (position 2 of the phenyl ring), creates significant bulk. This steric hindrance can influence the conformational preference of the pyrrolidine ring and can direct incoming reagents to the less hindered face of the molecule in subsequent reactions, a concept known as steric shielding.
The combination of the Boc-protected nitrogen and the bulky aryl substituent at the 3-position makes this compound a well-defined building block for constructing more complex molecular architectures where control of stereochemistry and reactivity is essential.
Chiral Considerations in Substituted Pyrrolidine Frameworks
Chirality plays a pivotal role in the biological activity of substituted pyrrolidine frameworks. nih.gov The three-dimensional arrangement of atoms in a chiral molecule can significantly influence its interaction with biological targets such as enzymes and receptors, which are themselves chiral. mdpi.com Consequently, different stereoisomers of a pyrrolidine-containing drug can exhibit vastly different pharmacological profiles, with one enantiomer potentially being therapeutic while the other may be inactive or even toxic. nih.govmdpi.com
The pyrrolidine ring can possess multiple stereogenic centers, leading to the possibility of numerous stereoisomers. nih.gov The development of stereoselective synthetic methods to control the absolute and relative stereochemistry of these centers is a major focus of contemporary organic synthesis. mdpi.comnih.gov Key strategies for achieving enantiomerically pure or enriched substituted pyrrolidines include:
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as the amino acid L-proline, as starting materials to impart chirality to the final product. mdpi.com
Asymmetric Catalysis: Employing chiral catalysts, including metal complexes with chiral ligands or organocatalysts, to direct the formation of a specific stereoisomer. nih.govnih.gov This approach includes powerful methods like 1,3-dipolar cycloadditions and catalytic asymmetric C-H activation. nih.govacs.orgacs.org
Kinetic Resolution: Separating a racemic mixture of pyrrolidine derivatives by selectively reacting one enantiomer at a faster rate, often with the aid of enzymes or chiral reagents. whiterose.ac.ukrsc.org
The spatial orientation of substituents on the pyrrolidine ring can dramatically affect a molecule's ability to bind to its target. For instance, the stereochemistry at the C3 position of the pyrrolidine ring has been shown to be a critical determinant of biological activity in various contexts. nih.gov
Overview of Research Trends and Unexplored Areas in Pyrrolidine Chemistry
The field of pyrrolidine chemistry is dynamic, with ongoing research focused on the development of novel synthetic methodologies and the exploration of new applications for these versatile heterocycles. frontiersin.orgresearchgate.net
Current Research Trends:
Development of Novel Synthetic Methods: A significant trend is the creation of more efficient, atom-economical, and environmentally benign methods for constructing and functionalizing the pyrrolidine ring. organic-chemistry.orgchemheterocycles.com This includes the advancement of catalytic asymmetric reactions that provide access to complex, multi-substituted pyrrolidines with high levels of stereocontrol. nih.govacs.orgrsc.org Palladium-catalyzed reactions, for example, have been instrumental in the synthesis of 3-aryl pyrrolidines. nih.gov
Applications in Medicinal Chemistry: The pyrrolidine scaffold continues to be a focal point in the design of new therapeutic agents for a wide range of diseases, including cancer, viral infections (such as Hepatitis C), and central nervous system disorders. frontiersin.orgmdpi.com Research is actively pursuing the synthesis of pyrrolidine derivatives as enzyme inhibitors and receptor modulators. frontiersin.org
Organocatalysis: Chiral pyrrolidine derivatives, particularly those derived from proline, are widely used as organocatalysts to promote a variety of asymmetric transformations. mdpi.com Research in this area focuses on designing new pyrrolidine-based catalysts with enhanced activity and selectivity.
Unexplored Areas:
While significant progress has been made, several areas in pyrrolidine chemistry offer opportunities for further exploration. The development of catalytic methods for the di- and poly-functionalization of the pyrrolidine ring with high regio- and stereocontrol remains a challenge. acs.org Furthermore, while the applications of pyrrolidines in medicinal chemistry are well-established, their potential in materials science, for example, as components of novel polymers or functional materials, is a less explored frontier. The synthesis and evaluation of pyrrolidine derivatives with unique substitution patterns, such as the titular this compound, could lead to the discovery of novel biological activities or applications.
An in-depth analysis of the synthetic strategies for the preparation of this compound and its related analogs reveals a variety of sophisticated chemical methodologies. These approaches focus on the efficient construction of the pyrrolidine core and the precise introduction of the desired aryl substituent.
Mechanistic Organic Chemistry Investigations in Pyrrolidine Synthesis and Transformation
Elucidation of Reaction Pathways
The construction of the pyrrolidine (B122466) ring can be achieved through various strategic bond formations, each proceeding via distinct mechanistic pathways. The elucidation of these pathways relies on a combination of experimental studies and computational modeling to map the energetic landscape of the reaction, identify key intermediates, and understand the role of catalysts in orchestrating the transformation.
Stereoselectivity in pyrrolidine synthesis is often determined at the transition state of the key ring-forming step. In processes like the [3+2] dipolar cycloaddition, one of the most powerful methods for pyrrolidine construction, the relative energies of competing transition states dictate the stereochemical outcome of the product. nih.gov
For example, in the reaction of an azomethine ylide with an alkene, the cycloaddition can proceed through either an endo or exo transition state. The observed high diastereoselectivity in many of these reactions is attributed to the minimization of steric interactions in the preferred transition state geometry. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, are instrumental in analyzing these transition states. They can reveal that steric crowding between substituents on the dipole and the dipolarophile in one transition state (e.g., path C/D in a spiro-oxindole synthesis) makes it energetically unfavorable, leading to the selective formation of a single regioisomer. nih.gov The stereochemical course of intramolecular aza-Cope rearrangement-Mannich cyclizations, another route to complex pyrrolidines, can also be rationalized by analyzing the low-energy conformations of the starting materials, which directly influence the transition state of the annulation process. rsc.org
The formation of the pyrrolidine ring typically involves highly reactive intermediates that are generated in situ.
Iminium Ions : These positively charged species are common intermediates, often formed from the condensation of an amine with an aldehyde or ketone. acs.orgbeilstein-journals.org In the presence of an adjacent anion-stabilizing group, an iminium ion can be deprotonated to form an azomethine ylide. acs.org The equilibrium between the reactants and the iminium ion can be influenced by reactant concentrations, in line with Le Chatelier's principle. beilstein-journals.org
Azomethine Ylides : As nitrogen-based 1,3-dipoles, azomethine ylides are cornerstone intermediates in pyrrolidine synthesis. wikipedia.org They consist of an iminium ion adjacent to a carbanion and are exceptionally useful in [3+2] dipolar cycloaddition reactions with alkenes to form the pyrrolidine ring. nih.gov This method is highly atom-economical and can create up to four new stereocenters with controlled selectivity. nih.gov Azomethine ylides can be generated through several methods, including the thermal ring-opening of aziridines or, more commonly, from the deprotonation of iminium ions. acs.orgwikipedia.org
Biradicals : While less common in the context of synthesizing 1-Boc-3-(2,4-dimethylphenyl)pyrrolidine, biradical intermediates can play a role in certain photochemical or radical-based cyclization pathways to form five-membered rings.
The iridium-catalyzed reductive generation of azomethine ylides from tertiary amides represents a modern approach, where partial reduction of the amide leads to an iminium ion intermediate, which then forms the ylide for subsequent cycloaddition. acs.org
Metal catalysts are pivotal in many advanced pyrrolidine syntheses, offering unique reaction pathways and enabling high levels of control over selectivity.
Palladium (Pd) : Palladium catalysis is extensively used for C-H activation and cross-coupling reactions to introduce aryl groups, as well as for cycloadditions. In the enantioselective α-arylation of N-Boc pyrrolidine, a Pd(0) catalyst facilitates the Negishi coupling between an organozinc intermediate and an aryl halide. acs.org The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organozinc reagent, and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. umich.eduacs.org Palladium is also used in [3+2] cycloadditions of trimethylenemethane (TMM) with imines, proceeding through a zwitterionic Pd-TMM intermediate. nih.gov
Rhodium (Rh) : Rhodium catalysts are often employed to generate α-imino carbenes from N-sulfonyl triazoles. These reactive intermediates can undergo subsequent transformations, including O-H insertion and unife.itunife.it-sigmatropic rearrangement, to ultimately yield substituted pyrrolidines. organic-chemistry.org
Silver (Ag) : Silver salts, such as Ag₂CO₃, can act as catalysts in 1,3-dipolar cycloadditions. acs.org They function as Lewis acids, activating the components of the reaction and promoting the formation of the azomethine ylide intermediate, thereby facilitating the cycloaddition to afford highly substituted pyrrolidines. acs.org Silver catalysts are also used in tandem amination/oxidation sequences of amine-tethered alkynes to produce pyrrole (B145914) derivatives. nih.gov
Kinetic Studies of Key Synthetic Steps
Kinetic analysis provides quantitative insight into reaction rates and the factors that influence them, which is crucial for optimizing reaction conditions and understanding the mechanism at a deeper level.
Identifying the slowest step in a multi-step reaction sequence (the rate-determining step) is key to mechanistic elucidation. A common method is the use of the kinetic isotope effect (KIE), where an atom is replaced by its heavier isotope (e.g., hydrogen with deuterium) at a position involved in bond breaking.
Reaction rates in pyrrolidine synthesis are highly sensitive to various conditions, including temperature, solvent, and the concentration of reactants and catalysts.
In the synthesis of pyrrolidines via 1,3-anionic cycloaddition of Schiff bases to chalcones, studies have shown that reaction rates can be measured under pseudo-first-order conditions. aip.org The variation of these rates with temperature allows for the determination of activation parameters, such as the entropy of activation, through Arrhenius plots, providing further insight into the mechanism. aip.org In another study on the reduction of pyrrolidine nitroxides, second-order rate constants were determined by monitoring the decay of the EPR signal under pseudo-first-order conditions with an excess of a reducing agent like ascorbate. nih.gov The data clearly shows that steric shielding around the radical center dramatically slows the rate of reduction.
Interactive Table: Effect of Steric Shielding on Reduction Rate of Pyrrolidine Nitroxides
The following table presents the second-order rate constants for the reduction of various pyrrolidine nitroxides by ascorbate, illustrating the profound impact of steric hindrance on reaction kinetics. nih.gov
| Compound | Structure | Rate Constant (k) [M⁻¹s⁻¹] |
| 1 (3-carboxy-PROXYL) | 2,2,5,5-tetramethylpyrrolidine-N-oxyl | 1.1 ± 0.1 |
| 2 (Spirocyclohexyl-PROXYL) | Spiro[pyrrolidine-2,1'-cyclohexane]-N-oxyl derivative | 0.20 ± 0.01 |
| 3 (Tetraethyl-PROXYL) | 3,3,4,4-tetraethylpyrrolidine-N-oxyl derivative | 0.018 ± 0.001 |
Stereochemical Control Mechanisms
The spatial arrangement of substituents on the pyrrolidine ring is critical for its biological activity. Achieving control over this stereochemistry is a central goal in synthetic organic chemistry. This section explores several key mechanisms through which the stereochemical outcome of reactions involving pyrrolidine synthesis can be dictated.
In ligand-controlled reactions, a chiral ligand, typically complexed to a metal catalyst, is responsible for creating a chiral environment that favors the formation of one enantiomer of the product over the other. This principle is widely applied in the asymmetric synthesis of substituted pyrrolidines.
One of the well-established methods for the enantioselective α-arylation of N-Boc-pyrrolidine involves a deprotonation-cross-coupling sequence. In a hypothetical application to a 3-aryl pyrrolidine precursor, a chiral ligand such as (-)-sparteine (B7772259) can be used to mediate the enantioselective deprotonation of a prochiral C-H bond. The resulting organometallic intermediate, which is now chiral, can then undergo a cross-coupling reaction with an aryl halide. The chiral ligand, by coordinating to the metal center, effectively shields one face of the substrate, directing the incoming electrophile to the opposite face and thereby inducing enantioselectivity.
The choice of ligand is crucial and can significantly impact the enantiomeric excess (ee) of the product. Different chiral ligands, such as bisoxazolines (BOX) or phosphoramidites, can be employed in combination with various transition metals like palladium, copper, or rhodium to achieve high levels of stereocontrol in reactions such as conjugate additions, hydrogenations, or C-H functionalizations leading to the formation of chiral 3-aryl pyrrolidines.
| Catalyst/Ligand System | Reaction Type | Hypothetical Product | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Pd(OAc)₂ / (-)-sparteine | Asymmetric Deprotonation-Arylation | (R)-1-Boc-2-arylpyrrolidine | >95% |
| Cu(OTf)₂ / Chiral BOX | Asymmetric 1,4-Conjugate Addition | (S)-1-Boc-3-arylpyrrolidine | 90-99% |
| Rh(acac)(CO)₂ / Chiral Phosphine (B1218219) | Asymmetric Hydrogenation | (R)-1-Boc-3-arylpyrrolidine | >98% |
In substrate-controlled reactions, the stereochemical outcome is determined by the existing stereocenters or structural features of the substrate itself. The steric and electronic properties of substituents on the starting material can direct the approach of a reagent to a specific face of the molecule, leading to the preferential formation of one diastereomer.
In the context of synthesizing this compound, if a precursor already contains a stereocenter, for instance at the 4- or 5-position of the pyrrolidine ring, this can influence the stereochemistry at the 3-position. For example, in a catalytic hydrogenation of a pyrroline (B1223166) precursor, the catalyst would coordinate to the less hindered face of the molecule, as directed by the existing substituent, leading to the delivery of hydrogen from that face.
The bulky 2,4-dimethylphenyl group at the 3-position can also play a significant role in directing the stereochemical outcome of subsequent reactions on the pyrrolidine ring. For instance, if a functional group on the ring were to be introduced, the large aryl substituent would likely block one face of the ring, forcing the incoming reagent to approach from the opposite, less sterically encumbered side. This steric hindrance is a powerful tool for achieving high diastereoselectivity. google.com
| Substrate Feature | Reaction Type | Controlling Factor | Expected Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| Existing stereocenter at C4 | Catalytic Hydrogenation | Steric hindrance from C4 substituent | >10:1 |
| Bulky N-protecting group | Electrophilic Addition | Steric shielding of one face | 5:1 to 15:1 |
| Coordinating group on substrate | Directed Metalation | Chelation control | >20:1 |
"Memory of chirality" is a fascinating phenomenon in which a chiral molecule retains its stereochemical information through a transient, achiral or rapidly racemizing intermediate. evitachem.com This concept has been successfully applied to the synthesis of stereochemically enriched pyrrolidines. nih.gov
In a typical scenario, a chiral starting material is converted into a reactive intermediate, such as an enolate, which is planar and therefore achiral. However, if the rate of the subsequent reaction is faster than the rate of conformational relaxation to a more stable, achiral form, the chirality of the starting material can be transferred to the product. This is often attributed to the presence of a transient, axially chiral intermediate.
For the synthesis of an enantiomerically enriched 3-substituted pyrrolidine, one could envision a starting material with a chiral center that is temporarily destroyed to form a reactive intermediate. For example, an intramolecular SN2' reaction of an α-amino ester enolate with an allylic halide can proceed with high stereoselectivity. nih.gov Even though the enolate intermediate is planar, the memory of the original stereocenter can be maintained, leading to a highly enantioenriched pyrrolidine product. This strategy allows for the construction of complex pyrrolidine structures from readily available chiral precursors like amino acids. evitachem.comnih.gov
Radical Reaction Pathways in Pyrrolidine Synthesis
Radical reactions offer a powerful and often complementary approach to traditional ionic methods for the construction of the pyrrolidine ring. These reactions typically proceed under mild conditions and are tolerant of a wide range of functional groups.
The synthesis of the 3-aryl-pyrrolidine scaffold can be envisioned through several radical pathways. One common approach is the intramolecular cyclization of an N-centered radical onto a suitably positioned alkene. For instance, an N-allyl-N-(halobenzyl)amine could be treated with a radical initiator, such as tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN), to generate a benzylic radical. This radical could then add to the pendant alkene in a 5-exo-trig cyclization to form the pyrrolidine ring.
Another approach involves the use of photoredox catalysis to generate radicals under mild conditions. For example, a distal C(sp³)-H bond could be functionalized via a 1,5-hydrogen atom transfer (HAT) reaction. An N-centered radical, generated photochemically, could abstract a hydrogen atom from a remote carbon, leading to a C-centered radical that can then be trapped by an arylating agent. While not a ring-forming reaction in this instance, such radical C-H functionalization methods can be used to introduce the 2,4-dimethylphenyl group at the 3-position of a pre-formed pyrrolidine ring. rsc.org
The regioselectivity of these radical cyclizations is generally governed by Baldwin's rules, with 5-exo cyclizations being highly favored. The stereoselectivity can be influenced by the substitution pattern of the acyclic precursor, often favoring the formation of the thermodynamically more stable trans-substituted product.
| Radical Precursor | Reaction Type | Key Intermediate | Product Type |
|---|---|---|---|
| N-allyl-N-(halobenzyl)amine | Atom Transfer Radical Cyclization | Benzylic radical | 3-Arylmethylpyrrolidine |
| N-alkenyl-α-amino ester | Reductive Radical Cyclization | α-Amino radical | Substituted pyrrolidine |
| N-Aryl-4-pentenylamine | Photoredox-mediated Cyclization | Aminyl radical cation | N-Arylpyrrolidine |
Stereochemical Analysis and Conformational Studies of 1 Boc 3 2,4 Dimethylphenyl Pyrrolidine Derivatives
Chirality and Stereoisomerism in 3-Substituted Pyrrolidines
The pyrrolidine (B122466) ring is a fundamental scaffold in numerous biologically active compounds and pharmaceuticals. rsc.org When substituted at the 3-position, as in 1-Boc-3-(2,4-dimethylphenyl)pyrrolidine, a stereogenic center is created at the C3 carbon. This introduces chirality to the molecule, meaning it can exist as a pair of non-superimposable mirror images known as enantiomers, designated as (R) and (S). The specific three-dimensional arrangement of the substituents around this chiral center is crucial, as different enantiomers can exhibit vastly different pharmacological and biological activities. acs.org
Assignment of Absolute and Relative Configuration
Determining the precise spatial arrangement of atoms, or the absolute configuration, at the chiral center is a critical step in stereochemical analysis.
Relative configuration compares the arrangement of atoms of one molecule to another. For pyrrolidine derivatives with multiple stereocenters, this is often described using cis/trans nomenclature, indicating whether substituents are on the same or opposite faces of the ring.
Absolute configuration provides the definitive three-dimensional description of a chiral center, typically using the Cahn-Ingold-Prelog (CIP) priority rules to assign an (R) or (S) descriptor. nih.gov Several powerful techniques are employed for this assignment:
X-ray Crystallography: This is the gold standard for determining absolute configuration, providing an unambiguous 3D structure of the molecule in its crystalline state. mdpi.com The configuration of newly created chiral centers in substituted pyrrolidines can be definitively confirmed through this method. nih.gov
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): This is a widely used method for molecules in solution. The chiral pyrrolidine is reacted with an enantiomerically pure CDA, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomers (Mosher's amides). acs.orged.gov These diastereomers exhibit distinct NMR spectra. By analyzing the differences in chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral amide center, the absolute configuration of the original amine can be reliably determined based on established conformational models of the Mosher's amides. researchgate.netacs.orgnih.gov
Chemical Correlation: The absolute configuration can be established by chemically converting the molecule, without affecting the stereocenter, into a compound of known absolute configuration.
Diastereomeric and Enantiomeric Purity Assessment Methodologies
Ensuring the stereochemical purity of a single enantiomer is vital for its use in pharmaceutical applications. Enantiomeric excess (ee) or enantiomeric ratio (er) is a measure of this purity. Various analytical techniques are used for this assessment.
One of the most common and reliable methods is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) . The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.
Alternatively, pre-column derivatization HPLC can be used. In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) or protected amino acids, to form diastereomers. researchgate.netjuniperpublishers.com These diastereomers have different physical properties and can be separated on a standard (achiral) reverse-phase HPLC column. nih.gov The method is validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). researchgate.netnih.gov
Table 1: Methodologies for Stereochemical Purity Assessment
| Methodology | Principle | Typical Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Direct quantification of enantiomeric excess (ee) or enantiomeric ratio (er). | Direct analysis, no derivatization needed, highly accurate. | Requires specialized and often expensive chiral columns; method development can be time-consuming. |
| HPLC with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with a chiral reagent (e.g., Marfey's reagent), followed by separation on an achiral column. | Quantification of enantiomeric purity when chiral columns are unavailable or ineffective. | Uses standard achiral columns, can be very sensitive. juniperpublishers.com | Requires a derivatization step, potential for kinetic resolution, the reagent must be enantiomerically pure. |
| NMR with Chiral Shift Reagents | A chiral lanthanide shift reagent is added to the sample, inducing different chemical shifts for corresponding nuclei in each enantiomer. | Rapid determination of enantiomeric purity. | Fast, requires only an NMR spectrometer. | Can cause significant line broadening, lower accuracy and precision compared to HPLC. |
| NMR of Diastereomeric Derivatives (e.g., Mosher's Amides) | Formation of diastereomers allows for integration of distinct signals to determine the ratio. | Simultaneous determination of absolute configuration and enantiomeric purity. researchgate.net | Provides structural and purity information in one experiment. | Requires derivatization, signals may overlap, limiting accuracy. |
Conformational Analysis of the Pyrrolidine Ring System
The five-membered pyrrolidine ring is not planar. It adopts puckered conformations to relieve torsional strain, and it is highly flexible, undergoing rapid interconversion between various low-energy forms. researchgate.net
Pseudorotation and Ring Dynamics
The dynamic behavior of the pyrrolidine ring is best described by the concept of pseudorotation. rsc.org The puckering of the ring can be described by two main conformations: the envelope (E) form, where four atoms are coplanar and the fifth is out of the plane, and the twist (T) form, where no four atoms are coplanar.
These conformers can interconvert through a low-energy pathway without passing through a high-energy planar state. This continuous progression of puckering is known as the pseudorotation circuit. The energy barrier for this process in an unsubstituted pyrrolidine is very low, on the order of 2-3 kcal/mol. rsc.org However, the presence of substituents on the ring creates preferential conformations and increases the barrier to interconversion.
Influence of the N-Boc and 2,4-Dimethylphenyl Substituents on Conformation
Substituents play a critical role in dictating the preferred conformation of the pyrrolidine ring by introducing steric and electronic effects.
Influence of the 3-(2,4-dimethylphenyl) Substituent: A bulky substituent at the C3 position, such as the 2,4-dimethylphenyl group, will strongly favor a pseudo-equatorial orientation to minimize steric interactions (1,3-diaxial-like strain) with other ring atoms and substituents. This preference significantly restricts the pseudorotation circuit, leading to a predominance of conformers where the aryl group is in this less hindered position.
Influence of the N-Boc Substituent: The N-tert-butoxycarbonyl (N-Boc) group is crucial for both protection of the nitrogen and for its conformational influence. acs.orgnih.gov The amide bond of the carbamate (B1207046) group has a significant barrier to rotation, leading to the existence of two distinct rotamers (or conformers), often referred to as syn and anti (or cis and trans), which can be observed as separate sets of signals in the NMR spectrum at room temperature. unirioja.es Furthermore, the bulky tert-butyl group of the Boc moiety creates its own steric demands, influencing the puckering of the pyrrolidine ring and potentially affecting the preference for envelope versus twist conformations. nih.govnih.gov Computational studies on N-Boc-pyrrolidine and related systems have been instrumental in understanding these complex interactions and predicting the lowest energy conformations. nih.govnih.gov
The combination of the pseudo-equatorial preference of the C3-aryl group and the rotational isomerism of the N-Boc group results in a complex but predictable conformational landscape, typically dominated by a few low-energy structures.
Experimental Techniques for Stereochemical and Conformational Elucidation (Methodology Focus)
A combination of experimental and computational techniques is required for a comprehensive analysis of the stereochemistry and conformation of molecules like this compound.
Table 2: Experimental and Computational Techniques for Structural Elucidation
| Technique | Information Obtained | Methodological Focus |
|---|---|---|
| NMR Spectroscopy | Conformation in solution, relative configuration, dynamic processes (ring inversion, bond rotation), absolute configuration (with CDAs). | ¹H NMR: Vicinal coupling constants (³JHH) are related to dihedral angles via the Karplus equation, providing information on ring pucker. NOESY/ROESY: Nuclear Overhauser Effect experiments reveal through-space proximity of protons, helping to define the 3D structure and distinguish between cis/trans isomers and N-Boc rotamers. mdpi.comVariable Temperature (VT) NMR: Used to study dynamic processes. By lowering the temperature, the interconversion between conformers can be slowed on the NMR timescale, allowing individual species to be observed and activation energy barriers to be calculated. unibas.it |
| X-ray Crystallography | Definitive solid-state 3D structure, absolute configuration, bond lengths, and angles. | Single crystals of the compound are grown and subjected to X-ray diffraction. The resulting electron density map is used to solve the molecular structure. mdpi.com It is the most unambiguous method for absolute configuration determination. |
| Computational Chemistry (e.g., DFT) | Prediction of stable conformers, relative energies, energy barriers for interconversion, and theoretical NMR parameters. | Quantum mechanical methods like Density Functional Theory (DFT) are used to perform a conformational search and optimize the geometries of potential low-energy conformers. researchgate.net Calculated NMR chemical shifts and coupling constants can then be compared with experimental data to validate the proposed solution-state conformation. unirioja.esfrontiersin.org |
| Circular Dichroism (CD) Spectroscopy | Determination of absolute configuration by comparing experimental spectra to theoretical calculations or known compounds. | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum (a Cotton effect) is characteristic of a specific enantiomer. |
Computational Chemistry for Conformational Landscapes and Energy Profiles
Computational chemistry provides powerful tools for exploring the full range of possible conformations of this compound, complementing experimental data with detailed energetic insights. emich.edu Techniques such as Density Functional Theory (DFT) and ab initio methods are used to model the molecule and calculate its properties. nih.gov
Detailed Research Findings: A systematic conformational search can be performed to identify all low-energy structures. For this molecule, key variables include the puckering of the pyrrolidine ring (which can adopt various envelope and twist conformations), the orientation of the 2,4-dimethylphenyl group (pseudo-axial vs. pseudo-equatorial), and the rotation around the carbamate C-N bond. researchgate.netresearchgate.net
The results of these calculations are often visualized as a potential energy surface or a conformational landscape, which plots the relative energy of the molecule as a function of specific geometric parameters (e.g., dihedral angles). nih.gov This landscape reveals the most stable conformation (the global energy minimum) as well as other local minima. Furthermore, the energy barriers between these stable conformers can be calculated, providing an energy profile for the interconversion processes. unirioja.es This theoretical analysis is crucial for understanding the dynamic behavior of the molecule in solution and for interpreting experimental results from techniques like NMR. researchgate.net
Table 5: Illustrative Relative Energies of Key Conformers from a Computational Study
| Conformer Description | Pyrrolidine Pucker | Aryl Group Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| 1 | Twist (C4-endo, C5-exo) | Pseudo-equatorial | 0.00 (Global Minimum) | 75.5 |
| 2 | Envelope (C4-endo) | Pseudo-equatorial | 0.85 | 18.1 |
| 3 | Twist (C4-endo, C5-exo) | Pseudo-axial | 2.10 | 2.9 |
| 4 | Envelope (C4-exo) | Pseudo-equatorial | 2.50 | 1.5 |
Application of 1 Boc 3 2,4 Dimethylphenyl Pyrrolidine As a Strategic Synthetic Intermediate and Building Block
Utility in the Preparation of Complex Organic Scaffolds
The inherent structural features of 1-Boc-3-(2,4-dimethylphenyl)pyrrolidine make it an ideal starting material for the synthesis of more elaborate molecular frameworks. The pyrrolidine (B122466) ring serves as a rigid chiral scaffold, while the 2,4-dimethylphenyl group offers a site for further functionalization or can be used to influence the stereochemical outcome of subsequent reactions. The Boc-protecting group allows for the controlled modulation of the nitrogen atom's reactivity, enabling its participation in a wide range of chemical transformations.
Spirocyclic systems, which contain two rings connected by a single common atom, are of significant interest in drug discovery. thieme-connect.de They introduce three-dimensionality to a molecule, a feature that can enhance binding affinity and selectivity for biological targets while improving physicochemical properties like solubility and metabolic stability. thieme-connect.de The 3-aryl-pyrrolidine framework is a versatile precursor for constructing spirocyclic pyrrolidine derivatives through various synthetic strategies.
One common approach involves intramolecular cyclization reactions. For instance, the 2,4-dimethylphenyl group of this compound can be further functionalized with a reactive tether. Subsequent intramolecular reactions, such as alkylation, acylation, or ring-closing metathesis, can forge the second ring at the C3 position of the pyrrolidine, creating a spirocenter. Another powerful method is the use of 1,3-dipolar cycloaddition reactions, where an azomethine ylide is generated from the pyrrolidine precursor and reacted with a suitable dipolarophile to form the spirocyclic system. researchgate.net The stereochemistry of the resulting spirocycle is often controlled by the existing chirality of the pyrrolidine ring.
Table 1: Synthetic Strategies for Spirocyclic Pyrrolidines from 3-Aryl-Pyrrolidine Precursors
| Synthetic Strategy | Description | Key Intermediates |
| Intramolecular Alkylation/Acylation | A nucleophilic attack from a tether attached to the aryl group onto an electrophilic center on the pyrrolidine, or vice versa. | Functionalized 3-aryl-pyrrolidines with appropriate leaving groups and nucleophiles. |
| Ring-Closing Metathesis (RCM) | Formation of a new ring by joining two olefinic tethers, one on the pyrrolidine and one on the aryl substituent. | Diene-substituted pyrrolidine precursors. |
| 1,3-Dipolar Cycloaddition | Reaction of an in-situ generated azomethine ylide from the pyrrolidine ring with an alkene or alkyne. researchgate.net | Azomethine ylides, electrophilic alkenes. researchgate.net |
| Reductive Cyclization | Zinc-mediated reductive cyclization of γ-nitro aldehydes derived from pyrrolidine precursors. thieme-connect.de | γ-nitro aldehydes. thieme-connect.de |
These methods highlight the utility of the 3-aryl-pyrrolidine scaffold in accessing complex spirocyclic structures, which are valuable in the development of novel therapeutic agents. enamine.net
Fused heterocyclic systems, where two or more rings share a common bond, are another important class of compounds in medicinal chemistry. The synthesis of pyrrolidine-fused heterocycles often leverages the reactivity of both the pyrrolidine ring and its substituents. Starting from this compound, several strategies can be envisioned to construct such fused systems.
Intramolecular cyclization reactions are a primary tool for this purpose. For example, a functional group on the 2,4-dimethylphenyl ring can be designed to react with the pyrrolidine nitrogen (after Boc-deprotection) or an adjacent carbon atom. A Pictet-Spengler-type reaction, for instance, could be employed if an appropriate aldehyde-containing side chain is introduced onto the aryl ring, leading to the formation of a pyrrolido-isoquinoline or related fused system. Similarly, intramolecular Friedel-Crafts reactions can be utilized, where a functional group on the pyrrolidine ring acylates or alkylates the electron-rich 2,4-dimethylphenyl ring, thereby fusing a new ring system onto the aromatic core.
Beyond spirocyclic and simple fused systems, this compound can serve as a cornerstone for building even more complex polycyclic frameworks. These structures often incorporate multiple rings and stereocenters, leading to highly complex and rigid molecular topographies. The synthesis of such frameworks typically involves multi-step sequences or sophisticated cascade reactions. researchgate.net
One potential approach involves a sequence of reactions that build additional rings onto the initial pyrrolidine scaffold. For example, a Diels-Alder reaction could be employed where a diene is attached to the pyrrolidine structure, followed by cycloaddition with a dienophile to create a bicyclic or tricyclic system. Tandem reactions, where multiple bond-forming events occur in a single pot, provide an efficient route to polycyclic structures. A cascade sequence initiated on a functionalized derivative of this compound could lead to the rapid assembly of a complex polycyclic core.
Role in Ligand Design for Transition Metal Catalysis
The development of chiral ligands is central to the field of asymmetric catalysis, where the goal is to synthesize enantiomerically pure compounds. Boc-protected pyrrolidines are well-established precursors for a variety of effective chiral ligands due to their rigid conformational structure and the ease with which the nitrogen atom can be functionalized after deprotection. nih.govnih.gov
The synthesis of chiral ligands from this compound begins with the removal of the tert-butoxycarbonyl (Boc) protecting group, typically under acidic conditions. This unmasks the secondary amine, which then serves as a versatile handle for introducing coordinating moieties. The 3-(2,4-dimethylphenyl) group plays a crucial role by providing a defined steric environment around the coordinating atoms, which is essential for inducing high enantioselectivity in catalytic reactions.
Various classes of ligands can be synthesized from this pyrrolidine core. For example, reaction of the deprotected pyrrolidine with chlorodiphenylphosphine (B86185) or other phosphine (B1218219) sources can yield chiral phosphine-amine ligands. These ligands are effective in a range of transition metal-catalyzed reactions. Furthermore, the pyrrolidine can be incorporated into more complex ligand frameworks, such as phosphinooxazolines (PHOX) or bis(oxazoline) ligands, where the pyrrolidine nitrogen is part of a larger chelating system. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the phosphine groups or the aryl ring, allowing for the optimization of catalyst performance. umsl.edu
Table 2: Potential Chiral Ligands Derived from 3-Aryl-Pyrrolidine Precursors
| Ligand Class | Description | Potential Coordinating Atoms |
| Phosphine-Amine | Bidentate ligands containing a phosphine and an amine donor. | P, N |
| Diamine | Bidentate ligands derived from the functionalization of the pyrrolidine nitrogen and another appended amine. | N, N |
| Phosphinooxazoline (PHOX) type | Ligands where the pyrrolidine is part of a larger structure containing a phosphine and an oxazoline (B21484) ring. | P, N |
| N-Heterocyclic Carbene (NHC) | Ligands where the pyrrolidine nitrogen is part of an imidazolium (B1220033) salt precursor, which can be converted to an NHC ligand. | C (carbene), N |
Once synthesized, ligands derived from this compound can be employed in a wide array of asymmetric catalytic transformations. When complexed with transition metals such as palladium, rhodium, iridium, or copper, these chiral ligands can facilitate reactions with high enantioselectivity. nih.gov Examples of such reactions include asymmetric hydrogenation, hydrosilylation, C-C bond-forming cross-coupling reactions (e.g., Suzuki, Heck, Negishi), and allylic alkylation. organic-chemistry.org The defined chiral pocket created by the ligand around the metal center effectively discriminates between the two enantiotopic faces of the substrate, leading to the preferential formation of one enantiomer.
In addition to their role in metal catalysis, pyrrolidine derivatives themselves are powerful organocatalysts. nih.gov After removal of the Boc group, the secondary amine of 3-(2,4-dimethylphenyl)pyrrolidine (B3225573) can catalyze reactions through the formation of enamine or iminium ion intermediates. This mode of activation is central to many organocatalytic transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.gov The bulky 2,4-dimethylphenyl substituent at the C3 position would be expected to exert significant steric influence on the transition state, thereby directing the stereochemical outcome of the reaction and enabling high levels of enantioselectivity. nih.gov
Table 3: Applications in Asymmetric Catalysis
| Catalysis Type | Reaction Examples | Role of Pyrrolidine Derivative |
| Transition Metal Catalysis | Asymmetric Hydrogenation, Asymmetric Cross-Coupling, Allylic Alkylation. nih.govorganic-chemistry.org | As a chiral ligand precursor to control the stereochemical environment of the metal catalyst. |
| Organocatalysis | Michael Addition, Aldol Reaction, Mannich Reaction. nih.gov | As a chiral amine catalyst, activating substrates via enamine or iminium ion formation. |
Development of Chemical Probes for Research Applications
The development of novel chemical probes is essential for elucidating biological pathways and validating new drug targets. The structural framework of this compound offers an excellent starting point for the design and synthesis of such probes.
Scaffold Diversification for Structural Exploration
The this compound scaffold is well-suited for diversification, allowing for a systematic exploration of the surrounding chemical space. The pyrrolidine ring itself offers multiple points for modification, while the 2,4-dimethylphenyl group can be further functionalized or replaced with other aromatic or heterocyclic systems. This versatility enables the creation of libraries of related compounds with varied steric and electronic properties.
The Boc protecting group on the pyrrolidine nitrogen can be readily removed under acidic conditions, revealing a secondary amine that serves as a handle for a wide array of chemical transformations. This amine can be acylated, alkylated, or used in reductive amination reactions to introduce a diverse range of substituents. Furthermore, the carbon backbone of the pyrrolidine ring can be functionalized through various C-H activation strategies, allowing for the introduction of additional substituents with high regioselectivity.
The following table illustrates potential diversification points on the this compound scaffold:
| Modification Site | Potential Reactions | Introduced Diversity |
| Pyrrolidine Nitrogen (after Boc deprotection) | Acylation, Sulfonylation, Alkylation, Reductive Amination | Amides, sulfonamides, various alkyl and aryl groups, diverse amines |
| Aryl Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation), Cross-Coupling Reactions | Introduction of nitro, halogen, cyano, and other functional groups; coupling of new aryl or alkyl fragments |
| Pyrrolidine Ring Carbons | C-H Activation/Functionalization | Introduction of new carbon-carbon or carbon-heteroatom bonds |
This systematic diversification allows for the generation of a multitude of analogs, each with a unique three-dimensional shape and pharmacophoric features, which is crucial for probing the specific interactions within a biological target.
Use in Fragment-Based Approaches for Molecular Design
Fragment-based drug discovery (FBDD) has become a powerful strategy for the identification of lead compounds. nih.gov This approach relies on screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. nih.gov The this compound core, and derivatives thereof, possess ideal characteristics for inclusion in fragment libraries.
The relatively simple and rigid structure of the 3-aryl pyrrolidine core provides a well-defined three-dimensional shape that can efficiently explore the binding pockets of proteins. The 2,4-dimethylphenyl group provides a lipophilic region that can engage in hydrophobic interactions, while the pyrrolidine nitrogen, once deprotected, can participate in hydrogen bonding.
The process of utilizing this scaffold in FBDD typically involves:
Fragment Library Construction: Synthesizing a focused library of fragments based on the this compound scaffold with variations at the diversification points mentioned previously.
Biophysical Screening: Employing techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR) to screen the fragment library against a target protein and identify binding events. nih.gov
Hit-to-Lead Optimization: Once a fragment hit is identified, its affinity and selectivity can be improved by "growing" the fragment by adding functional groups or by "linking" it to other fragments that bind in adjacent pockets. pharmacelera.com The derivatization strategies discussed in the next section are central to this optimization process.
The modular nature of the this compound scaffold makes it an attractive starting point for FBDD campaigns, as initial low-affinity hits can be rapidly and systematically optimized into more potent and selective lead compounds.
Derivatization Strategies for Enhancing Molecular Diversity and Complexity
The true power of this compound as a building block lies in the multitude of derivatization strategies that can be employed to create molecules of greater complexity and diversity. These strategies often focus on the functionalization of the pyrrolidine nitrogen following the removal of the Boc protecting group.
A common and highly effective strategy is N-arylation or N-alkylation . The deprotected secondary amine can readily undergo nucleophilic substitution reactions with a wide variety of electrophiles. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce a vast array of substituted aryl and heteroaryl groups. researchgate.netacs.org Similarly, reductive amination with aldehydes or ketones provides access to a diverse set of N-alkylated pyrrolidines.
Another powerful derivatization approach is amide bond formation . The secondary amine can be coupled with a broad range of carboxylic acids, including those with complex and functionally rich side chains, using standard peptide coupling reagents. This strategy allows for the introduction of functionalities that can participate in a variety of intermolecular interactions, such as hydrogen bonding and salt bridges.
The following table summarizes key derivatization strategies and the resulting molecular complexity:
| Derivatization Strategy | Reagents/Conditions | Resulting Structures | Increase in Complexity/Diversity |
| N-Arylation | Aryl halides, Pd catalyst, base (e.g., Buchwald-Hartwig) | N-Aryl-3-(2,4-dimethylphenyl)pyrrolidines | Introduction of diverse aromatic and heteroaromatic systems with varied electronic properties. |
| N-Alkylation | Alkyl halides, base; or Aldehydes/ketones, reducing agent (reductive amination) | N-Alkyl-3-(2,4-dimethylphenyl)pyrrolidines | Introduction of linear, branched, and cyclic alkyl groups, potentially containing additional functional groups. |
| Amide Bond Formation | Carboxylic acids, coupling reagents (e.g., HATU, HOBt) | N-Acyl-3-(2,4-dimethylphenyl)pyrrolidines | Incorporation of a wide range of functionalities capable of diverse intermolecular interactions. |
| Sulfonamide Formation | Sulfonyl chlorides, base | N-Sulfonyl-3-(2,4-dimethylphenyl)pyrrolidines | Introduction of a key hydrogen bond acceptor and a group that can influence physicochemical properties. |
Through the judicious application of these and other synthetic methodologies, chemists can leverage the this compound building block to rapidly generate libraries of novel compounds with significant molecular diversity and complexity, thereby accelerating the discovery of new chemical probes and potential therapeutic agents.
Computational Chemistry and Theoretical Studies on 1 Boc 3 2,4 Dimethylphenyl Pyrrolidine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By approximating the electron density, DFT methods can accurately and efficiently calculate a wide range of molecular properties. For a molecule such as 1-Boc-3-(2,4-dimethylphenyl)pyrrolidine, a functional like B3LYP combined with a basis set such as 6-311++G(d,p) is often employed to balance accuracy and computational cost. researchgate.netresearchgate.net Such calculations are foundational for understanding the molecule's stability, reactivity, and spectroscopic characteristics.
Prediction of Spectroscopic Parameters
DFT calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation and analysis of synthesized compounds. researchgate.net By calculating the vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra. These calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method within DFT allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for structural elucidation. researchgate.net
Table 1: Illustrative Predicted Vibrational Frequencies for this compound using DFT (Note: These values are representative examples of what would be calculated and are not from a published study on this specific molecule.)
| Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|---|
| 3050-3150 | 2928-3024 | Aromatic C-H stretch |
| 2950-3020 | 2832-2900 | Aliphatic C-H stretch (pyrrolidine, methyl) |
| 1745 | 1675 | C=O stretch (Boc carbonyl) |
| 1615 | 1550 | Aromatic C=C stretch |
| 1370 | 1315 | C-N stretch (pyrrolidine ring) |
Analysis of Bond Dissociation Energies and Stability
The stability of a molecule is intrinsically linked to the strength of its chemical bonds. DFT calculations can provide reliable estimates of Bond Dissociation Energies (BDEs), which quantify the energy required to break a specific bond homolytically. chemrxiv.org Analyzing the BDEs for this compound helps identify the most labile bonds, offering predictions about its thermal stability and potential fragmentation pathways in mass spectrometry or photochemical reactions. Key bonds of interest include the N-C(O) bond of the Boc group, the C-N bonds within the pyrrolidine (B122466) ring, and the C-C bond connecting the pyrrolidine and dimethylphenyl rings.
Table 2: Representative Bond Dissociation Energy (BDE) Values for Key Bonds (Note: These values are hypothetical, based on typical ranges for similar functional groups, for illustrative purposes.)
| Bond | Bond Type | Predicted BDE (kcal/mol) |
|---|---|---|
| Pyrrolidine-N — C(O)O-tBu | Amide C-N | 80 - 90 |
| Pyrrolidine-C — C(Aryl) | Aliphatic-Aromatic C-C | 95 - 105 |
| Pyrrolidine C-H | Aliphatic C-H | 98 - 102 |
Molecular Dynamics (MD) Simulations for Conformational Dynamics
While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation in response to its environment.
Investigation of Solvation Effects
The solvent environment can significantly influence the conformational preferences and reactivity of a molecule. MD simulations can incorporate solvent effects through either explicit models, where individual solvent molecules are included in the simulation box, or implicit models, like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium. researchgate.net For this compound, simulations in different solvents would reveal how solvent polarity affects the orientation of the bulky Boc and dimethylphenyl groups and the puckering of the pyrrolidine ring.
Exploration of Intramolecular Interactions
The three-dimensional structure of this compound is governed by a complex interplay of intramolecular forces. MD trajectories can be analyzed to identify and quantify non-covalent interactions, such as van der Waals forces and potential weak hydrogen bonds (e.g., C-H···O), that stabilize certain conformers. Understanding these interactions is crucial for predicting the molecule's preferred shape, which in turn influences its biological activity and physical properties.
Computational Approaches to Reaction Mechanism Elucidation
Computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms. beilstein-journals.org By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products. This involves locating and calculating the energies of all reactants, intermediates, transition states, and products. For instance, the mechanism of Boc-deprotection under acidic conditions could be modeled to determine the precise role of the acid catalyst and the activation energy (ΔG‡) of the rate-limiting step. Similarly, electrophilic aromatic substitution on the dimethylphenyl ring could be modeled to predict the regioselectivity (i.e., whether substitution occurs ortho or para to the existing methyl groups). These computational insights help rationalize experimental observations and guide the design of new synthetic routes. beilstein-journals.org
Transition State Search and Energy Barrier Calculations
In the realm of chemical reactions, the transition state represents a specific configuration along the reaction coordinate that corresponds to the highest potential energy point. wikipedia.org This high-energy, transient state is not directly observable but its structure and energy are critical in determining the rate of a chemical reaction. libretexts.orgmasterorganicchemistry.com Computational chemistry offers powerful tools to locate these first-order saddle points on a potential energy surface and to calculate the energy barrier (activation energy), which is the energy difference between the reactants and the transition state. wikipedia.orglibretexts.orgwikipedia.org
The calculation of activation energies is fundamental to understanding reaction kinetics. libretexts.org A higher energy barrier corresponds to a slower reaction rate, and vice versa. These calculations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio methods, which can provide accurate estimations of these energy barriers. diva-portal.orgfaccts.deacs.org For a molecule like this compound, these methods could be employed to study its reactivity in various chemical transformations, such as electrophilic aromatic substitution on the dimethylphenyl ring or reactions involving the pyrrolidine ring.
Table 1: Illustrative Energy Barriers for a Hypothetical Reaction
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Reaction Rate |
|---|---|---|
| Pathway A | 15.2 | Fast |
| Pathway B | 25.8 | Slow |
| Pathway C | 20.1 | Moderate |
This table provides hypothetical data to illustrate the relationship between calculated activation energy and predicted reaction rates.
Prediction of Regioselectivity and Stereoselectivity
Many organic reactions have the potential to yield more than one product, leading to issues of regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the atoms in the product). Computational chemistry has become an invaluable tool for predicting the outcomes of such reactions. rsc.orgrsc.orgox.ac.uk By calculating the energy barriers for all possible reaction pathways, chemists can determine which product is kinetically favored—the one formed via the transition state with the lowest energy. chemrxiv.orgnih.gov
For this compound, predicting regioselectivity would be crucial in reactions such as C-H activation on the aromatic ring. chemrxiv.org Computational models could determine which of the available C-H bonds is most likely to react. Similarly, in reactions that could introduce a new chiral center, computational methods can predict the stereochemical outcome by comparing the energies of the diastereomeric transition states. ox.ac.uk
Table 2: Example of Computational Prediction of Product Ratios
| Product Isomer | Relative Transition State Energy (kcal/mol) | Predicted Product Ratio |
|---|---|---|
| Regioisomer A | 0.0 | >99% |
| Regioisomer B | +3.5 | <1% |
| Stereoisomer (R) | 0.0 | 95% |
| Stereoisomer (S) | +1.8 | 5% |
This table illustrates how the calculated relative energies of transition states can be used to predict the ratio of reaction products.
Virtual Screening and Design of Pyrrolidine Analogs for Chemical Space Exploration
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds and approved drugs. frontiersin.orgnih.govnbinno.comwikipedia.org Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. frontiersin.org This process is essential for exploring the vast chemical space and designing novel pyrrolidine analogs with desired biological activities. frontiersin.org
Ligand-Based Computational Methods
Ligand-based methods utilize the information of a set of known active molecules to design and identify new compounds with similar or improved activity. youtube.com These approaches are particularly useful when the three-dimensional structure of the biological target is unknown.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activities. nih.govscispace.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the structural requirements for activity. nih.govnih.govresearchgate.net These methods have been successfully applied to various series of pyrrolidine derivatives to guide the design of more potent inhibitors for targets such as dipeptidyl peptidase IV (DPP-IV) and myeloid cell leukemia-1 (Mcl-1). nih.govnih.govtandfonline.com The statistical robustness of these models is often evaluated by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govnih.gov
Table 3: Statistical Results of 3D-QSAR Models for Pyrrolidine-Based Mcl-1 Inhibitors
| Model | q² | r² | r²_pred |
|---|---|---|---|
| CoMFA | 0.689 | 0.999 | 0.986 |
| CoMSIA | 0.614 | 0.923 | 0.815 |
| HQSAR | 0.603 | 0.662 | 0.743 |
Data adapted from a study on pyrrolidine derivatives as Mcl-1 inhibitors. nih.govtandfonline.comresearchgate.net
Pharmacophore Modeling: A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.govnih.gov Pharmacophore models can be generated from a set of active compounds and then used as 3D queries to screen large chemical databases for new molecules that possess the required features. nih.govnih.govtandfonline.com This approach has been effectively used to identify novel pyrrolidine-based inhibitors for various enzymes, including neuraminidase and DPP-IV. nih.govnih.gov
Structure-Based Computational Methods
Structure-based methods rely on the known three-dimensional structure of the biological target, which is often determined through techniques like X-ray crystallography or NMR spectroscopy.
Molecular Docking: Molecular docking is a computational procedure that attempts to predict the preferred orientation and binding affinity of one molecule to a second when they are bound to each other to form a stable complex. nih.govmdpi.comingentaconnect.com In the context of drug design, docking is used to predict how a small molecule, such as a pyrrolidine derivative, binds to the active site of a protein. nih.govmdpi.comnih.gov The results of docking studies can provide valuable insights into the key interactions between the ligand and the protein, guiding the design of analogs with improved binding affinity. nih.govnih.gov Docking studies have been instrumental in the development of pyrrolidine-based inhibitors for targets like factor Xa and α-mannosidase. nih.govnih.gov
Table 4: Example of Molecular Docking Results for Pyrrolidine Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Pyrrolidine Analog 1 | DPP-IV | -9.8 | Tyr662, Ser630, Arg125 |
| Pyrrolidine Analog 2 | DPP-IV | -8.5 | Tyr662, His740 |
| Vildagliptin (standard) | DPP-IV | -7.9 | Ser630, Tyr547 |
This table provides illustrative data based on typical findings from molecular docking studies of pyrrolidine derivatives.
Advanced Characterization Methodologies in Pyrrolidine Chemistry Focus on Technique Development and Application
Innovations in Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Pyrrolidine (B122466) Structures
NMR spectroscopy remains the cornerstone of structural analysis for organic molecules. For complex pyrrolidine structures, advancements in NMR technology, including hardware and pulse sequences, have been instrumental in overcoming challenges posed by signal overlap and the need for high sensitivity.
The development of cryogenically cooled probes (cryo-probes) and the availability of high-field NMR spectrometers have significantly enhanced the sensitivity and resolution of NMR experiments. nih.govresearchgate.net Cryo-probes reduce thermal noise by cooling the detection coil and preamplifiers, leading to a substantial increase in the signal-to-noise ratio. researchgate.net This is particularly advantageous when analyzing small sample quantities or for detecting insensitive nuclei like ¹³C and ¹⁵N at natural abundance.
High-field NMR spectrometers, operating at frequencies of 800 MHz and above, provide superior spectral dispersion, which is crucial for resolving complex spin systems often encountered in substituted pyrrolidines. nih.govcopernicus.orguab.edu The increased resolution at high fields simplifies the interpretation of crowded proton spectra and allows for more accurate measurement of coupling constants, which are vital for conformational analysis. For a molecule like 1-Boc-3-(2,4-dimethylphenyl)pyrrolidine, a high-field instrument would be essential to resolve the aromatic protons of the dimethylphenyl group and the diastereotopic protons of the pyrrolidine ring.
Table 1: Comparison of NMR Probe Technologies
| Feature | Conventional Room-Temperature Probe | Cryo-Probe |
|---|---|---|
| Operating Temperature | Ambient | Cryogenic (~20-30 K) |
| Signal-to-Noise Ratio | Baseline | 3-4 times higher |
| Sample Requirement | Milligram range | Microgram to sub-milligram range |
| Experiment Time | Longer | Significantly reduced |
| Application | Routine analysis | Low concentration samples, insensitive nuclei |
Beyond hardware advancements, the implementation of sophisticated pulse sequences has unlocked deeper structural insights.
Diffusion-Ordered Spectroscopy (DOSY) , a form of diffusion NMR, allows for the separation of signals from different molecules in a mixture based on their translational diffusion rates. nih.govresearchgate.net This technique is particularly useful for assessing the purity of a sample and for studying intermolecular interactions. researchgate.net By applying a pulsed-field gradient, molecules with different hydrodynamic radii can be distinguished, providing a non-chromatographic method for mixture analysis. nih.gov
Nuclear Overhauser Effect (NOE)-based experiments , such as NOESY and ROESY, are indispensable for determining the through-space proximity of protons, which is critical for establishing stereochemistry and conformation. nih.govresearchgate.net In the case of this compound, NOE correlations would be expected between the protons of the Boc group and adjacent protons on the pyrrolidine ring, as well as between the protons of the dimethylphenyl substituent and the pyrrolidine ring. These correlations would help to define the relative orientation of the substituents. For instance, observing an NOE between a proton on the 2,4-dimethylphenyl ring and a specific proton on the pyrrolidine ring can help to establish their spatial relationship.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds. When coupled with fragmentation techniques, it becomes a powerful tool for structural elucidation.
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a series of product ions. wvu.edupacific.edu The resulting fragmentation pattern is characteristic of the molecule's structure. For N-Boc protected compounds, a common fragmentation pathway involves the loss of the Boc group or components thereof. xml-journal.net
In the analysis of a compound like this compound, characteristic fragment ions would be expected from the loss of isobutylene (B52900) (C₄H₈) and carbon dioxide (CO₂) from the Boc group, as well as fragmentation of the pyrrolidine ring and the dimethylphenyl substituent. wvu.eduxml-journal.net By analyzing these fragmentation pathways, the connectivity of the molecule can be confirmed.
Table 2: Predicted Fragmentation of this compound in ESI-MS/MS
| Precursor Ion [M+H]⁺ | Proposed Fragmentation | Resulting Fragment Ion (m/z) |
|---|---|---|
| C₁₇H₂₆NO₂⁺ | Loss of C₄H₈ (isobutylene) | [M+H - 56]⁺ |
| C₁₇H₂₆NO₂⁺ | Loss of C₅H₉O₂ (Boc group) | [M+H - 101]⁺ |
Ion Mobility Spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge. nih.govnih.govwsu.edu When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers, including enantiomers, that have the same mass-to-charge ratio. nih.govnih.govwsu.edubiorxiv.org For chiral molecules like substituted pyrrolidines, IMS can be used to separate enantiomers by introducing a chiral drift gas. nih.govnih.govwsu.edu The differential interaction of each enantiomer with the chiral gas leads to different drift times, enabling their separation and quantification. This is a powerful tool for assessing the enantiomeric purity of chiral pyrrolidine derivatives.
X-ray Diffraction (XRD) and Crystallographic Studies for Absolute Stereochemistry
While NMR and MS provide detailed information about connectivity and relative stereochemistry, X-ray diffraction (XRD) on a single crystal is the definitive method for determining the absolute stereochemistry of a chiral molecule. researchgate.netmdpi.comgrowingscience.com
The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice, allowing for the generation of a three-dimensional model of the molecule. For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration without ambiguity.
For a compound like this compound, obtaining a suitable single crystal would allow for the unequivocal determination of the stereochemistry at the C3 position of the pyrrolidine ring. The crystallographic data would also provide precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the solid state.
Table 3: Representative Crystallographic Data for a Substituted N-Boc-Pyrrolidine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.123(4) |
| b (Å) | 12.456(6) |
| c (Å) | 16.789(8) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1700.1(14) |
| Z | 4 |
Note: This is representative data for a hypothetical N-Boc-pyrrolidine derivative and not specific to this compound.
Synchrotron Radiation Applications for Microcrystals
The determination of the absolute configuration of chiral molecules is a critical aspect of pharmaceutical and chemical research. While single-crystal X-ray diffraction is the gold standard, obtaining crystals of sufficient size and quality can be a significant bottleneck. This is particularly true for complex organic molecules like this compound, which may prove difficult to crystallize.
Synchrotron radiation offers a powerful solution for the analysis of microcrystals. The high brilliance and flux of synchrotron X-ray sources allow for the collection of diffraction data from crystals that are orders of magnitude smaller than those required for conventional X-ray sources. This technique is invaluable when only a small amount of material is available or when the compound naturally forms very small crystals. For a compound such as this compound, which possesses a chiral center at the C3 position of the pyrrolidine ring, synchrotron-based microcrystallography could be instrumental in unequivocally determining its three-dimensional structure and absolute stereochemistry, especially when other chiroptical methods provide ambiguous results.
Hypothetical Application Data for Synchrotron Analysis:
| Parameter | Value |
| Crystal Dimensions | 5 x 10 x 15 µm³ |
| Wavelength | 0.7749 Å |
| Temperature | 100 K |
| Resolution | 0.8 Å |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a=10.2 Å, b=12.5 Å, c=15.8 Å |
Co-crystallization Techniques for Challenging Compounds
For compounds that are difficult to crystallize on their own, co-crystallization presents a viable strategy to obtain solid forms suitable for X-ray diffraction analysis. This technique involves crystallizing the target molecule with a second compound, known as a coformer, to form a new crystalline solid with a defined stoichiometric ratio of the two components held together by non-covalent interactions, such as hydrogen bonds.
In the case of this compound, which has a hydrogen bond acceptor (the carbonyl oxygen of the Boc group) but lacks strong hydrogen bond donors, selecting an appropriate coformer with strong donor groups (e.g., carboxylic acids, phenols) could facilitate the formation of a stable co-crystal. Techniques such as solvent evaporation, slurry crystallization, and liquid-assisted grinding are commonly employed to screen for and produce co-crystals. nih.gov The formation of a co-crystal can significantly alter the physicochemical properties of the parent compound, and more importantly, can yield high-quality single crystals, thereby enabling detailed structural analysis. nih.gov
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation of enantiomers and the assessment of chemical purity. For chiral compounds like this compound, these techniques are crucial for controlling the stereochemical outcome of a synthesis and for ensuring the quality of the final product.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the separation and quantification of enantiomers. The determination of enantiomeric excess (ee) is of paramount importance in the synthesis of chiral molecules. heraldopenaccess.us For this compound, a chiral stationary phase (CSP) is employed to achieve separation of the (R)- and (S)-enantiomers. The choice of CSP is critical and is often based on the functional groups present in the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds.
The method involves dissolving the sample in a suitable mobile phase and injecting it into the HPLC system. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus separation. The ratio of the peak areas of the two enantiomers in the chromatogram is used to calculate the enantiomeric excess. uma.esnih.gov
Illustrative Chiral HPLC Parameters:
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
Advanced Gas Chromatography (GC) Techniques
While HPLC is generally preferred for non-volatile compounds, Gas Chromatography (GC) can be a powerful tool for purity assessment, especially for detecting volatile impurities. For a compound like this compound, which has a moderate molecular weight, GC analysis is feasible, though derivatization may sometimes be employed to increase volatility and improve peak shape. researchgate.net
Advanced GC techniques, such as multidimensional GC (GC-GC or GCxGC), can provide exceptional resolving power for complex mixtures. In the context of purity assessment for this compound, this could be used to separate and identify closely related structural isomers or byproducts that may not be resolved by conventional GC or HPLC. Coupling GC with mass spectrometry (GC-MS) allows for the identification of unknown impurities by providing mass spectral data for each separated component. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformation
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties. mdpi.commdpi.com These techniques are rapid, non-destructive, and complementary to each other. esisresearch.org
For this compound, the IR and Raman spectra would be expected to show characteristic vibrational modes for the various functional groups. The strong carbonyl stretch of the Boc (tert-butoxycarbonyl) protecting group would be a prominent feature in the IR spectrum, typically appearing in the range of 1680-1700 cm⁻¹. The C-N stretching vibrations of the pyrrolidine ring would also be observable. Aromatic C-H stretching vibrations from the dimethylphenyl group would be seen above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine and Boc groups would appear just below 3000 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the vibrations of the aromatic ring and the C-C backbone of the molecule. The combination of IR and Raman data can provide a comprehensive vibrational fingerprint of this compound, which is useful for structural confirmation and for identifying the presence of specific functional groups. researchgate.net
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Boc C=O | Stretch | 1690 | IR |
| Aromatic C-H | Stretch | 3050 | IR, Raman |
| Aliphatic C-H | Stretch | 2850-2960 | IR, Raman |
| C-N | Stretch | 1150-1250 | IR |
| Aromatic C=C | Stretch | 1600, 1480 | Raman |
Future Perspectives and Emerging Research Avenues for Pyrrolidine Scaffolds in Chemical Research
Development of Sustainable and Green Synthetic Approaches for Pyrrolidine (B122466) Production
The chemical industry is increasingly under pressure to adopt more environmentally friendly practices. For the synthesis of pyrrolidine derivatives, this translates into the development of "green" methodologies that reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. A significant focus is on replacing traditional, often harsh, synthetic methods with more sustainable alternatives. acs.org
Flow Chemistry and Continuous Processing
Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for the production of fine chemicals and pharmaceuticals, including pyrrolidine-containing active pharmaceutical ingredients (APIs). mdpi.comaurigeneservices.com Unlike traditional batch processing, flow chemistry involves the continuous pumping of reagents through a network of tubes or microreactors. aurigeneservices.com This approach offers numerous advantages, such as enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety, particularly when dealing with hazardous intermediates or exothermic reactions. aurigeneservices.comresearchgate.net
The ability to integrate multiple reaction steps into a single, continuous sequence without the need for isolating intermediates—a concept known as telescoping—can significantly streamline the synthesis of complex pyrrolidine derivatives. aurigeneservices.com This not only improves efficiency but also reduces solvent usage and waste generation. Researchers have successfully applied a combination of flow and batch chemistries to assemble libraries of trisubstituted drug-like pyrrolidines, demonstrating the utility of this technology in medicinal chemistry. researchgate.net The adoption of continuous-flow systems is expected to lead to more efficient, scalable, and safer manufacturing processes for pyrrolidine-based compounds. acs.org
Table 1: Comparison of Batch vs. Flow Chemistry for Pyrrolidine Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Process Type | Discrete, sequential steps | Continuous, integrated process |
| Heat & Mass Transfer | Often limited, can lead to hotspots | Highly efficient, precise temperature control |
| Safety | Higher risk with hazardous reagents/exotherms | Inherently safer due to small reaction volumes |
| Scalability | Can be challenging, requires process re-optimization | Simpler to scale by running for longer times |
| Process Control | Less precise control over reaction parameters | Precise control over residence time, temp, pressure |
| Waste Generation | Higher due to multiple workups and isolations | Lower due to telescoping and reduced solvent use |
Photo- and Electrocatalysis in Pyrrolidine Synthesis
Photo- and electrocatalysis represent cutting-edge strategies for promoting chemical reactions using light and electricity, respectively. These methods align well with the principles of green chemistry by enabling transformations under mild conditions and often avoiding the need for stoichiometric chemical oxidants or reductants.
Photocatalysis utilizes light-absorbing catalysts to initiate chemical reactions. This approach has been successfully applied to the synthesis of pyrrolidines, offering novel pathways for their construction. wisc.edu For instance, photocatalytic methods can facilitate C-H functionalization, allowing for the direct introduction of substituents onto the pyrrolidine ring without pre-functionalization, thereby shortening synthetic routes. nih.gov
Electrocatalysis , on the other hand, uses electrical current to drive redox reactions. This technique provides a clean and efficient way to generate reactive intermediates for pyrrolidine synthesis. The combination of photocatalysis and electrocatalysis, known as photoelectrosynthesis, is a particularly promising area, as it can unlock unique reactivity patterns under very mild, oxidant-free conditions. rsc.org These light- and electricity-driven methods are poised to deliver more sustainable and atom-economical routes to complex pyrrolidine scaffolds. researchgate.net
Integration with Automated Synthesis and High-Throughput Experimentation
The discovery and optimization of new chemical entities is a time- and resource-intensive process. The integration of automated synthesis platforms with high-throughput experimentation (HTE) is revolutionizing this landscape. drugtargetreview.com Automated systems can perform a large number of reactions in parallel, enabling the rapid screening of different substrates, catalysts, and reaction conditions. nih.gov
For the synthesis of pyrrolidine derivatives, this technology allows for the rapid exploration of chemical space to identify compounds with desired properties. For example, the synthesis of over 1,000 iminopyrrolidine derivatives was achieved in a fully automated fashion using a nano-dispensing instrument. nih.govresearchgate.net This approach facilitates the creation of diverse compound libraries for biological screening and the optimization of reaction conditions for challenging transformations. drugtargetreview.com By combining HTE with data science and machine learning, researchers can accelerate the design-make-test-analyze cycle, leading to faster discovery of novel pyrrolidine-based drugs and materials. drugtargetreview.com
Exploration of Novel Catalytic Systems for Pyrrolidine Construction
The development of new catalytic systems is central to advancing the synthesis of pyrrolidine rings. Significant efforts are being directed towards creating catalysts that offer higher efficiency, selectivity (chemo-, regio-, and stereoselectivity), and broader substrate scope.
Recent advances include:
Organocatalysis : Chiral pyrrolidine-based organocatalysts, such as proline and its derivatives, have become powerful tools in asymmetric synthesis. nih.govmdpi.com Research is focused on designing novel pyrrolidine-based catalysts with enhanced reactivity and selectivity for constructing complex chiral molecules. rsc.orgacs.org
Biocatalysis : Enzymes are being engineered to catalyze the construction of chiral pyrrolidines via novel reaction pathways, such as intramolecular C-H amination. acs.org This biocatalytic approach offers excellent enantioselectivity and operates under environmentally benign aqueous conditions.
Metal Catalysis : Transition metal catalysts, particularly those based on silver and palladium, continue to be refined for the stereoselective synthesis of diverse pyrrolidine skeletons. acs.orgelsevierpure.com The focus is on developing more active and robust catalysts that can operate under milder conditions.
These novel catalytic systems are expanding the synthetic toolbox, enabling the construction of increasingly complex and functionally diverse pyrrolidine derivatives. tandfonline.com
Applications of 1-Boc-3-(2,4-dimethylphenyl)pyrrolidine in Materials Science and Polymer Chemistry
While the primary applications of many pyrrolidine derivatives are in pharmaceuticals, their unique structural and chemical properties also make them attractive for materials science and polymer chemistry. The incorporation of pyrrolidine scaffolds into polymer backbones or as pendant groups can impart specific functionalities.
For instance, pyrrolidine-containing monomers can be polymerized to create stimuli-responsive polymers. These "smart" materials can change their properties in response to external stimuli like pH or temperature, making them suitable for applications such as drug delivery systems and tissue engineering. nih.gov The pyrrolidinone derivative (S)-(+)-5-(Hydroxymethyl)-2-Pyrrolidinone P-Toluenesulfonate is used as an additive or intermediate in the development of advanced polymers and specialized coatings. nbinno.com Although specific applications for this compound in this area are not yet widely reported, its structure suggests potential as a building block for creating novel polymers with tailored thermal, mechanical, or optical properties.
Design of Next-Generation Pyrrolidine-Based Chemical Probes and Tools
Chemical probes are essential tools for studying biological processes in living systems. Pyrrolidine derivatives, due to their ability to interact with biological targets, are being developed as scaffolds for novel chemical probes. For example, fluorescent probes incorporating a pyrrolidine moiety have been designed for the specific detection of certain analytes. researchgate.net The design of such probes involves conjugating the pyrrolidine scaffold, which provides the binding specificity, to a reporter group, such as a fluorophore. The development of next-generation probes will focus on improving sensitivity, selectivity, and biocompatibility for applications in cellular imaging and diagnostics.
Challenges and Opportunities in the Synthesis and Derivatization of Sterically Hindered Pyrrolidines
The synthesis of substituted pyrrolidines is a cornerstone of medicinal and materials chemistry, owing to the prevalence of this scaffold in a vast array of biologically active compounds and functional materials. nih.govresearchgate.net However, the introduction of bulky, sterically demanding substituents onto the pyrrolidine ring, as seen in molecules like This compound , presents significant synthetic hurdles. Steric hindrance, the phenomenon where the size of substituent groups impedes chemical reactions, complicates both the formation of the pyrrolidine ring and its subsequent modification. Overcoming these challenges requires innovative synthetic strategies, which in turn create new opportunities for accessing novel chemical matter with unique three-dimensional structures and properties. nih.govresearchgate.net
Challenges in Synthesis and Derivatization
The primary challenge in constructing sterically hindered pyrrolidines lies in managing the spatial arrangement of large substituents. The 2,4-dimethylphenyl group in This compound , for instance, imposes considerable steric bulk. This bulk can hinder the approach of reagents necessary for cyclization, leading to low yields or the failure of traditional ring-forming reactions. researchgate.net Methods that work efficiently for smaller substituents often prove ineffective when scaled to more complex, sterically congested targets.
Key challenges include:
Reduced Reactivity: Bulky groups can shield the reactive centers of a molecule, slowing down or preventing reactions. For example, in a potential synthesis involving the cyclization of an acyclic precursor, the large aryl group might obstruct the intramolecular bond formation required to close the five-membered ring.
Diastereoselectivity Control: Controlling the stereochemistry at multiple centers is a fundamental challenge in pyrrolidine synthesis. mdpi.comacs.org When bulky substituents are present, they can exert a strong influence on the transition state of a reaction. While this can sometimes be exploited to favor a desired stereoisomer, it can also lock the molecule into an undesired conformation, making it difficult to achieve the target stereochemistry.
Derivatization Limitations: Once the sterically hindered pyrrolidine core is formed, further functionalization can be equally challenging. Reactions at positions adjacent to the bulky substituent are often impeded. For instance, modifying the C2 or C4 positions of a 3-arylpyrrolidine becomes progressively more difficult as the size of the aryl group increases.
Opportunities Through Advanced Synthetic Methodologies
Despite these difficulties, the pursuit of sterically hindered pyrrolidines is driven by the potential for these molecules to exhibit unique pharmacological profiles. The steric bulk itself can be a crucial feature for achieving high selectivity and potency by ensuring a precise fit in a biological target's binding pocket. nih.govresearchgate.net The synthetic chemistry community has responded to these challenges by developing a host of powerful new methods.
Opportunities for overcoming these synthetic hurdles are emerging from several areas of research:
Transition Metal Catalysis: Modern catalytic processes offer powerful solutions for forming bonds under mild conditions that would be difficult to achieve otherwise. For example, copper-catalyzed intramolecular hydroamination and palladium-catalyzed cross-coupling reactions (like the Suzuki-Miyaura reaction) provide versatile routes to aryl-substituted heterocycles, including pyrrolidines. nih.govnih.gov These methods can be fine-tuned by modifying the catalyst's ligands to accommodate sterically demanding substrates.
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules from three or more starting materials in a single step. tandfonline.com This approach is highly efficient and can bypass the need to isolate sterically encumbered intermediates that may be unstable or difficult to handle. 1,3-dipolar cycloaddition reactions, a classic method for pyrrolidine synthesis, are frequently employed in MCR formats to generate highly substituted and sterically hindered scaffolds. nih.gov
Novel Reaction Conditions: The use of non-conventional energy sources can provide the necessary activation energy to overcome steric barriers. Microwave-assisted organic synthesis (MAOS), for example, can dramatically reduce reaction times and improve yields for sluggish reactions involving hindered substrates. nih.govtandfonline.com
Development of Robust Reagents: The design of new reagents with higher reactivity and selectivity is crucial. For instance, more powerful organocatalysts or more reactive organometallic reagents can facilitate transformations that are otherwise inhibited by steric hindrance. mdpi.com
The synthesis of complex molecules like This compound serves as a benchmark for the capabilities of modern synthetic chemistry. While the challenges posed by steric hindrance are substantial, the development of innovative catalytic systems, multicomponent strategies, and advanced reaction technologies continues to provide opportunities to access these valuable compounds. These efforts not only expand the toolkit of synthetic chemists but also pave the way for the discovery of new therapeutics and materials built around unique and complex pyrrolidine cores.
Q & A
Q. What are the key synthetic strategies for 1-Boc-3-(2,4-dimethylphenyl)pyrrolidine?
The synthesis typically involves:
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under basic conditions (e.g., NaH/THF) to prevent unwanted side reactions .
- Aryl Coupling : Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 2,4-dimethylphenyl group to the pyrrolidine ring. Palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are often used .
- Purification : Column chromatography or recrystallization to isolate the product. Analytical confirmation via ¹H/¹³C NMR and mass spectrometry (MS) is critical, with molecular weight verification (~307.4 g/mol for the target compound) .
Q. How can researchers verify the structural integrity of this compound?
- NMR Analysis :
- ¹H NMR : Look for characteristic peaks: Boc group (~1.4 ppm, singlet for tert-butyl), pyrrolidine ring protons (δ 2.5–3.5 ppm), and aromatic protons from the 2,4-dimethylphenyl group (δ 6.5–7.5 ppm) .
- ¹³C NMR : Confirm Boc carbonyl (~155 ppm) and aromatic carbons (~125–140 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching the molecular formula (C₁₈H₂₅NO₂) .
Advanced Research Questions
Q. How do substituent positions (2- and 4-methyl groups) influence physicochemical and biological properties?
- Lipophilicity : The 2,4-dimethyl substitution increases hydrophobicity compared to unsubstituted phenyl analogs, potentially enhancing membrane permeability. This can be quantified via logP measurements (e.g., shake-flask method) .
- Steric Effects : The 2-methyl group may hinder rotational freedom or binding to sterically sensitive targets. Compare activity with 3- or 4-methyl analogs (e.g., 1-Boc-3-(4-methoxyphenyl)pyrrolidine) to isolate steric contributions .
- Metabolic Stability : Fluorinated analogs (e.g., 1-Boc-3-(4-fluorophenyl)pyrrolidine) show enhanced metabolic stability due to fluorine’s electronegativity, suggesting methyl groups may offer different degradation pathways .
Q. What are common side reactions during Boc deprotection, and how can they be mitigated?
- Acid Sensitivity : Boc removal typically requires strong acids (e.g., HCl/dioxane), but the 2,4-dimethylphenyl group may undergo electrophilic substitution. Mitigation strategies:
- Use milder conditions (e.g., TFA in DCM at 0°C).
- Monitor reaction progress via TLC or LC-MS to prevent overexposure .
- Ring Opening : Prolonged acid treatment can hydrolyze the pyrrolidine ring. Control reaction time and temperature rigorously.
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
-
Substituent Screening :
Substituent Biological Impact Reference 4-Bromo Enhanced binding to halogen-bonding targets (e.g., kinases) 2-Fluoro Improved metabolic stability and target affinity 4-Methylthio Increased lipophilicity and membrane penetration -
Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like GPCRs or enzymes. Compare with experimental IC₅₀ values from enzyme inhibition assays.
Q. How do electronic effects of the aryl group influence reactivity in cross-coupling reactions?
- Electron-Donating Groups (e.g., methyl) : Activate the aryl ring for electrophilic substitution but may slow oxidative addition in palladium-catalyzed couplings. Optimize catalyst loading (e.g., 5–10 mol% Pd) and base (e.g., K₂CO₃) .
- Steric Hindrance : 2,4-Dimethyl groups reduce coupling efficiency compared to para-substituted analogs. Pre-activate the boronic acid (e.g., via pinacol ester) to improve yields .
Methodological Considerations
- Analytical Purity : Use HPLC with a C18 column (acetonitrile/water gradient) to confirm purity ≥95%. Detect UV absorbance at 254 nm for aromatic groups .
- Stability Testing : Store the compound at –20°C under inert atmosphere. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
